Product packaging for 1-(10-Pyren-1-yldecyl)pyrene(Cat. No.:CAS No. 61549-31-3)

1-(10-Pyren-1-yldecyl)pyrene

Cat. No.: B1147951
CAS No.: 61549-31-3
M. Wt: 542.76
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Description

1-(10-Pyren-1-yldecyl)pyrene is a sophisticated dimeric pyrene derivative where two pyrene units are tethered by a flexible ten-carbon decyl chain. This structural motif is highly valuable in fundamental research, particularly in the fields of material science and supramolecular chemistry. The compound serves as a versatile building block for the development of advanced organic materials. Its primary research applications leverage the unique photophysical characteristics of the pyrene moiety, which is known for its exceptional fluorescence properties, high quantum yield, and ability to form excimers (excited-state dimers) that emit at a different wavelength than the monomer . Researchers utilize this compound in the design of novel systems for organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . The specific architecture of this compound facilitates studies on through-space electronic communication and energy transfer between the two chromophores. Furthermore, the extended, conjugated pyrene system makes it an excellent candidate for investigating non-covalent interactions, such as π-stacking, which is crucial for the functionalization of carbon-based nanomaterials like graphene and carbon nanotubes, and for the construction of supramolecular assemblies . The presence of the alkane chain allows for fine-tuning of the molecular packing and solubility, which are critical parameters in device fabrication and performance . As such, this compound provides a critical tool for probing intermolecular interactions and developing new materials with tailored optoelectronic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H38 B1147951 1-(10-Pyren-1-yldecyl)pyrene CAS No. 61549-31-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(10-pyren-1-yldecyl)pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H38/c1(3-5-7-11-29-17-19-35-23-21-31-13-9-15-33-25-27-37(29)41(35)39(31)33)2-4-6-8-12-30-18-20-36-24-22-32-14-10-16-34-26-28-38(30)42(36)40(32)34/h9-10,13-28H,1-8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNOTZNZECXRAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H38
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Structural Characterization of 1 10 Pyren 1 Yldecyl Pyrene

Retrosynthetic Analysis for Alkyl-Linked Bis-Pyrene Systems

A common retrosynthetic approach for a symmetrical molecule like 1-(10-pyren-1-yldecyl)pyrene involves disconnecting the molecule at the center of the alkyl chain or at the pyrene-alkyl linkages. The most straightforward strategy involves the coupling of two pyrene (B120774) units with a single C10 linker. This can be envisioned through two primary disconnection points:

Disconnection A (C-C bond formation): This involves the coupling of a 1-halopyrene with a 1,10-dihaloalkane or the coupling of two 1-(halomethyl)pyrene molecules with a C8 dihalide. A more direct route is the coupling of a pyrene anion or organometallic pyrene derivative with a 1,10-dihaloalkane.

Disconnection B (Functional group interconversion): This approach might start from a precursor like 1,10-bis(1-pyrenyl)decan-1,10-dione, which would then be reduced to the target alkane.

For the synthesis of this compound, Disconnection A is the more common and direct approach. This leads to two key synthons: a nucleophilic pyrene species (such as a pyrenyl anion or organometallic reagent) and an electrophilic 1,10-dihaloalkane.

Detailed Synthetic Routes and Reaction Conditions for this compound

The synthesis of this compound typically involves the formation of new carbon-carbon bonds between the pyrene moieties and the decane (B31447) linker.

Strategies for Alkyl Chain Introduction and Functionalization

The introduction of the decyl chain is generally achieved by reacting a suitable pyrene precursor with a bifunctional C10 electrophile. The most common precursor for the decyl chain is 1,10-dihalodecane, such as 1,10-dibromodecane (B1670030) or 1,10-dichlorodecane. researchgate.net These are commercially available or can be synthesized from 1,10-decanediol. The choice of halogen can influence the reactivity, with the bromo- and iodo- derivatives being more reactive than the chloro- derivative.

Coupling Reactions for Pyrene-Alkyl Linkage Formation

Several coupling reactions can be employed to form the pyrene-alkyl bond. A prevalent method is the reaction of a pyrenyl organometallic species with a 1,10-dihaloalkane.

One of the most effective methods involves a Grignard reaction . In this approach, 1-bromopyrene (B33193) is reacted with magnesium to form the Grignard reagent, 1-pyrenylmagnesium bromide. This is then reacted with 1,10-dihalodecane in a suitable solvent like tetrahydrofuran (B95107) (THF).

Another approach is the Wurtz-Fittig coupling reaction , where 1-halopyrene is reacted with a 1,10-dihaloalkane in the presence of an alkali metal, such as sodium, in an inert solvent. However, this method can sometimes lead to side products from the homocoupling of the reactants.

Reductive alkylation of pyrene under Birch conditions has also been explored for the formation of alkyl-pyrene linkages. acs.org

Optimization of Reaction Yields and Purity

The optimization of the synthesis of this compound involves careful control of reaction conditions to maximize the yield of the desired product and minimize side reactions. Key parameters for optimization include:

Reaction Temperature: Grignard reactions are often initiated at room temperature and may require cooling to control the exothermic reaction. rsc.org

Solvent: Anhydrous ethers, such as THF or diethyl ether, are crucial for the formation and stability of Grignard reagents.

Stoichiometry of Reactants: The molar ratio of the pyrene nucleophile to the dihaloalkane is critical. Using a slight excess of the dihaloalkane can favor the formation of the disubstituted product, but can also lead to the formation of mono-substituted intermediates.

Purification: Purification is typically achieved through column chromatography on silica (B1680970) gel. scholaris.ca A solvent system of increasing polarity, such as a hexane-dichloromethane gradient, is often effective in separating the desired product from unreacted starting materials and side products. Recrystallization from a suitable solvent can further enhance purity.

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation

The confirmation of the structure of this compound relies on a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show characteristic signals for both the pyrene protons and the protons of the decyl chain.

Pyrene Protons: The aromatic region (typically δ 7.8-8.5 ppm) will display a complex pattern of multiplets corresponding to the nine protons on each pyrene ring. The chemical shifts will be influenced by the attachment of the alkyl chain.

Alkyl Chain Protons: The aliphatic region will show a series of multiplets corresponding to the protons of the decyl chain. The protons on the carbon adjacent to the pyrene ring (α-protons) will be the most downfield of the aliphatic signals due to the deshielding effect of the aromatic ring. The protons on the subsequent carbons (β, γ, etc.) will appear at progressively higher fields (lower ppm values).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon environments.

Pyrene Carbons: The aromatic region will show a number of signals corresponding to the carbon atoms of the pyrene rings. The carbon atom directly attached to the alkyl chain will have a distinct chemical shift.

Alkyl Chain Carbons: The aliphatic region will show signals for the carbons of the decyl chain. Due to the symmetry of the molecule, only five signals are expected for the ten carbons of the decyl chain.

2D NMR Techniques: To definitively assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, which helps to trace the connectivity of the protons within the decyl chain and within each pyrene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the attachment of the decyl chain to the C1 position of the pyrene rings.

Interactive Data Table: Expected NMR Data for this compound

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyrene Aromatic Protons7.8 - 8.5120 - 135
Pyrene C1 (attached to chain)-~137
Decyl Chain α-CH₂~3.3~33
Decyl Chain β-CH₂~1.8~31
Decyl Chain γ-CH₂~1.4~29.5
Decyl Chain δ-CH₂~1.3~29.4
Decyl Chain ε-CH₂~1.3~29.3

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular identity of this compound. The technique provides the exact molecular weight and offers clues about the compound's structure through analysis of its fragmentation patterns under ionization.

Molecular Weight Determination: The molecular formula for this compound is C42H38. High-resolution mass spectrometry can confirm its monoisotopic mass, which is calculated to be 542.2974 Da. nih.gov This precise mass measurement is a primary confirmation of the compound's identity.

Fragmentation Analysis: While a specific mass spectrum for this compound is not widely published, the fragmentation pattern can be predicted based on the known behavior of similar long-chain alkyl-aromatic compounds and pyrene itself under electron ionization (EI). aps.orglabmanager.com The molecule consists of two pyrene units connected by a ten-carbon aliphatic chain.

The major fragmentation pathways would likely involve:

Cleavage of the Alkyl Chain: The long decyl chain is susceptible to fragmentation, leading to a series of losses of CnH2n+1 radicals.

Benzylic Cleavage: The bond between the first carbon of the alkyl chain and the pyrene ring is a point of likely cleavage. This would result in a prominent ion corresponding to the pyrenyl-methyl cation (C16H9-CH2+, m/z 215) and other related fragments.

Pyrene Core Fragmentation: The pyrene moiety itself is relatively stable but can undergo fragmentation through the loss of hydrogen atoms or acetylene (B1199291) (C2H2) units, especially in higher-energy ionization methods. aps.org The mass spectrum of pyrene shows a strong molecular ion peak (m/z 202) and smaller fragments corresponding to these losses. massbank.eu

A representative table of expected key ions in the mass spectrum of this compound is shown below.

Table 1: Predicted Mass Spectrometry Fragments for this compound

m/z (Mass/Charge Ratio) Proposed Fragment Identity Description
542.3 [M]+• Molecular Ion
341.2 [M - C15H11]+ Cleavage of the decyl chain near one pyrene unit
217.1 [C17H13]+ Pyrenyl-methyl cation after rearrangement

Chromatographic Purity Assessment (e.g., HPLC, GC)

Ensuring the purity of a synthesized batch of this compound is crucial for its application in materials science and photophysical studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of large, non-volatile polycyclic aromatic hydrocarbons (PAHs). For this compound, a reverse-phase HPLC method would be standard. blackmeditjournal.orgresearchgate.net

A typical HPLC setup would involve:

Column: A C18 column is effective for separating non-polar compounds like PAHs. researchgate.netpjmhsonline.comresearchgate.net

Mobile Phase: A gradient mixture of acetonitrile (B52724) and water is commonly used, starting with a higher water concentration and increasing the acetonitrile percentage to elute the highly non-polar compound. blackmeditjournal.orgresearchgate.net

Detection: A UV-Vis or fluorescence detector would be used. Pyrene and its derivatives are highly fluorescent and absorb UV light strongly, making these detection methods very sensitive. blackmeditjournal.orgresearchgate.net

The purity is determined by the percentage of the total peak area that corresponds to the main analyte peak.

Table 2: Illustrative HPLC Parameters for Purity Analysis

Parameter Value/Condition
Instrument High-Performance Liquid Chromatograph
Column C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (Gradient elution)
Flow Rate 1.0 mL/min researchgate.net
Detection UV-Vis at 254 nm or Fluorescence Detector blackmeditjournal.orgresearchgate.net
Injection Volume 10-20 µL

Gas Chromatography (GC): GC, typically coupled with a mass spectrometer (GC-MS), can also be used. labmanager.comresearchgate.net Due to the high molecular weight and low volatility of this compound, high-temperature conditions are necessary.

Key aspects of GC analysis include:

Column: A capillary column with a non-polar stationary phase (like DB-5 or BPX5) is appropriate. ucr.edu

Temperature Program: A programmed temperature ramp up to a high final temperature (e.g., 325-350°C) is required to ensure the compound elutes from the column. researchgate.net

Carrier Gas: Helium or hydrogen is typically used. ucr.edu

Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used. GC-MS provides the dual benefit of separation and mass identification, confirming that the peak corresponds to the correct molecular weight. labmanager.com

Isotopic Labeling Approaches in Mechanistic Synthesis Studies

Isotopic labeling is a sophisticated technique used to trace the pathways of atoms through a chemical reaction, providing deep mechanistic insights. nih.govyoutube.comthieme-connect.de While specific studies detailing isotopic labeling for the synthesis of this compound are not prominent in the literature, the principles can be applied to understand its formation, which typically involves coupling reactions.

For instance, if the synthesis involves a coupling reaction between a pyrene derivative and a 1,10-dihalo-decane, deuterium (B1214612) (²H) or carbon-13 (¹³C) could be incorporated into the reactants to elucidate the reaction mechanism.

Example Application: Consider a hypothetical synthesis involving the alkylation of pyrene. To study the mechanism, one could use ¹³C-labeled 1,10-dibromodecane.

Synthesis: React pyrene with ¹³C-labeled 1,10-dibromodecane.

Analysis: Analyze the product, this compound, using ¹³C-NMR and Mass Spectrometry.

Insight: The position of the ¹³C labels in the final product would confirm the connectivity and rule out alternative reaction pathways, such as rearrangements of the alkyl chain during the reaction. Isotopic labeling experiments are crucial for validating proposed reaction mechanisms in complex organic syntheses. acs.orgnih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name Molecular Formula
This compound C42H38
Pyrene C16H10
Acetonitrile C2H3N
Water H2O

Photophysical Behavior and Excimer Dynamics of 1 10 Pyren 1 Yldecyl Pyrene

Fundamental Principles of Pyrene (B120774) Monomer Emission and Excimer Formation

Pyrene is a polycyclic aromatic hydrocarbon renowned for its distinctive photophysical properties. When a pyrene molecule absorbs a photon of appropriate energy, it is promoted to an electronically excited singlet state (M*). From this state, it can relax to the ground state (M) by emitting a photon, a process known as fluorescence. The fluorescence spectrum of the pyrene monomer is characterized by a well-resolved vibronic structure, typically with prominent peaks between 370 nm and 400 nm. The relative intensity of these vibronic bands, particularly the ratio of the first peak (I₁) to the third peak (I₃), is highly sensitive to the polarity of the local microenvironment.

In addition to monomer emission, an excited pyrene molecule (M) can interact with a nearby ground-state pyrene molecule (M) to form an excited-state dimer, or "excimer" (E). rsc.org This process is represented by the following scheme:

M + hν → M* M* + M ⇌ E*

The excimer is not a stable species in the ground state; it exists only in the excited state, bound by exciton (B1674681) resonance and charge resonance interactions. The formation of the excimer requires the two pyrene molecules to adopt a co-planar, sandwich-like configuration with significant orbital overlap. nih.gov The excimer (E*) can also decay radiatively to the dissociative ground state (M + M), emitting a photon of lower energy than the monomer. This results in a broad, structureless, and significantly red-shifted emission band, typically centered around 480 nm. rsc.org The long fluorescence lifetime of the pyrene monomer enhances the probability of an excimer being formed before the monomer deactivates. datapdf.com

Intra- and Intermolecular Excimerization Processes in Bis-Pyrene Systems

In systems containing pyrene, excimer formation can occur through two distinct pathways: intermolecularly or intramolecularly.

Intermolecular excimerization occurs between two separate pyrene-containing molecules. This process is diffusion-controlled and, therefore, highly dependent on the concentration of the fluorophore. At very low concentrations, the probability of two molecules encountering each other during the excited-state lifetime is minimal, and thus monomer emission dominates. As the concentration increases, intermolecular excimer formation becomes more prevalent.

Concentration-Dependent Photoluminescence Studies of 1-(10-Pyren-1-yldecyl)pyrene

The photoluminescence of this compound exhibits a characteristic dependence on concentration that allows for the differentiation between intra- and intermolecular processes.

In dilute solutions (typically below 10⁻⁵ M), the fluorescence spectrum is dominated by intramolecular excimer formation. datapdf.com The emission spectrum shows both the structured monomer fluorescence and the broad, structureless excimer band. The ratio of the excimer fluorescence intensity (Iₑ) to the monomer fluorescence intensity (Iₘ) remains constant upon further dilution, confirming that the excimer formation is an intramolecular process.

Time-Resolved Fluorescence Spectroscopy for Excimer Kinetics

Time-resolved fluorescence spectroscopy is a powerful technique to elucidate the dynamic processes of excimer formation and decay. By monitoring the fluorescence intensity as a function of time after a short pulse of excitation light, one can determine the lifetimes of the monomer and excimer states and the rate constants of the kinetic processes connecting them.

The kinetics of intramolecular excimer formation are often described by the Birks kinetic scheme:

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Here, k₁ is the rate constant for excimer formation, k₋₁ is the rate constant for excimer dissociation back to the excited monomer, k_M is the rate of monomer decay (radiative and non-radiative), and k_E is the rate of excimer decay.

For this compound, the fluorescence decay kinetics are often more complex than predicted by the simple Birks scheme. datapdf.comresearchgate.net The monomer and excimer fluorescence decays frequently require fitting to a sum of two or even three exponential terms, suggesting the presence of multiple ground-state conformations that lead to different excimer formation pathways or different excimer species. datapdf.comresearchgate.net

When monitoring the monomer emission (e.g., at ~375 nm), the decay is characterized by a decrease in the population of M. When monitoring the excimer emission (e.g., at ~500 nm), the decay curve often exhibits an initial rise time, corresponding to the formation of the excimer population from M, followed by the decay of the excimer itself. researchgate.net The lifetime of the excimer state (τ_E) is typically in the range of tens of nanoseconds.

By analyzing the multi-exponential decay curves of both the monomer and excimer fluorescence, the rate constants for excimer formation (k₁) and dissociation (k₋₁) can be extracted. For this compound, these rates are influenced by the solvent environment. The stabilization energy of the pyrene excimer is substantial, meaning that once formed, the tendency for dissociation (k₋₁) is often low, especially at lower temperatures. datapdf.com

Kinetic studies on this compound in various organic solvents have determined these rate constants, providing insight into the conformational dynamics of the decyl chain.

Solvent Polarity and Viscosity Effects on Photophysical Transitions

The solvent environment plays a critical role in modulating the photophysical behavior of this compound. The key solvent properties are polarity and viscosity.

Solvent Polarity: The polarity of the solvent can influence the stability of the ground-state conformations and the transition states leading to excimer formation. For instance, in a solvent that is "poor" for the alkane chain, such as ethanol, the chain may adopt a more compact conformation to minimize unfavorable solvent interactions. datapdf.com This pre-coiling can lead to a smaller average distance between the pyrene units, potentially increasing the rate of excimer formation (k₁), as observed in Table 1. Conversely, in a "good" solvent like cyclohexane, the chain is more extended, which could hinder excimer formation. datapdf.com

Solvent Viscosity: While excimer formation for free pyrene in solution is typically diffusion-controlled and thus dependent on solvent viscosity, the intramolecular process in this compound shows a more complex relationship. Studies in several low-viscosity organic solvents have shown that the excimer formation rate does not correlate directly with the bulk solvent viscosity. datapdf.com For example, the formation rate (k₁) is fastest in ethanol, which is the most viscous solvent in the dataset shown in Table 1. datapdf.com This suggests that the "micro-viscosity" experienced by the chain and the specific solvent-chain interactions are more significant than the macroscopic bulk viscosity in controlling the rate of conformational change.

However, in highly viscous media like ionic liquids, the cyclization dynamics become much slower. The apparent rate constants of excimer formation (kₐ) in ionic liquids were found to be an order of magnitude lower than in conventional organic solvents. acs.org In these high-viscosity environments, the rate of excimer formation shows a strong dependence on temperature, with an activation energy that correlates with the activation energy for viscous flow, indicating a diffusion-controlled cyclization process. acs.org

Compound Index

Temperature-Dependent Photoluminescence and Conformational Dynamics

The photoluminescence of this compound is characterized by two main emission bands: a structured band at shorter wavelengths (typically 375-400 nm) corresponding to the locally excited pyrene monomer, and a broad, structureless band at longer wavelengths (around 480 nm) attributed to the intramolecular excimer. The relative intensity of these two bands, often expressed as the excimer-to-monomer intensity ratio (Ie/Im), is highly sensitive to temperature.

This temperature dependence is intrinsically linked to the conformational dynamics of the decamethylene chain that connects the two pyrene units. For the excimer to form, the chain must adopt a conformation that allows the two pyrene rings to come into close, face-to-face proximity (around 3-4 Å). This process of end-to-end cyclization is governed by an activation energy barrier.

At low temperatures, the flexibility of the alkane chain is reduced, and the rate of conformational change is slow. Consequently, the formation of the excimer is less efficient, and the emission spectrum is dominated by the monomer fluorescence. As the temperature increases, the chain gains thermal energy, overcoming the rotational energy barriers more easily. This enhances the rate of end-to-end cyclization, leading to a higher probability of excimer formation and thus an increase in the Ie/Im ratio. nih.gov

However, the excimer itself has a finite binding energy. At very high temperatures, the thermal energy can become sufficient to induce dissociation of the excimer back to the excited monomer and ground-state pyrene. This dissociation process competes with excimer fluorescence, causing a decrease in the excimer lifetime and quantum yield. Therefore, a plot of the Ie/Im ratio versus temperature for bis-pyrene alkanes often shows an initial increase, followed by a decrease at higher temperatures. The temperature at which the maximum Ie/Im ratio is observed depends on the chain length and the solvent viscosity. Studies on analogous 1,n-bis(1-pyrenylcarboxy)alkanes have determined apparent activation energies for excimer formation from Arrhenius plots of the fluorescence intensity ratio at low temperatures. mpg.de

Table 1: Temperature Effects on Photoluminescence of Bis-Pyrene Systems

Parameter Effect of Increasing Temperature Underlying Reason
Monomer Fluorescence Generally decreases (quenching) Increased non-radiative decay rates.
Excimer Formation Rate Increases (at low-to-moderate T) Overcoming activation energy for chain cyclization.
Excimer Dissociation Rate Increases (at moderate-to-high T) Overcoming the excimer binding energy.

Investigation of Energy Transfer Mechanisms within this compound Aggregates

In concentrated solutions or in the solid state, molecules of this compound can form aggregates. Within these aggregates, additional energy transfer pathways become significant, complicating the simple intramolecular monomer-excimer model.

The primary energy transfer process in dilute solution is the intramolecular conformational change leading to excimer formation. This can be considered a self-energy transfer, where the excitation is transferred from a single pyrene moiety to a dimeric species. However, in an aggregate, intermolecular interactions occur. An excited pyrene monomer on one molecule can transfer its energy to a neighboring ground-state molecule.

The mechanisms for this energy transfer can include:

Förster Resonance Energy Transfer (FRET): This is a non-radiative, long-range dipole-dipole coupling mechanism. While there is little overlap between the absorption and emission spectra of the pyrene monomer, which would limit monomer-monomer FRET, an excited monomer could potentially transfer energy to a pre-formed ground-state dimer or aggregate with suitable spectral overlap. mdpi.comnih.gov Studies on related systems have estimated the Förster radius for energy transfer between two pyrenoate groups to be around 21 Å. nih.gov

Dexter Electron Exchange: This is a short-range mechanism requiring wavefunction overlap between the donor and acceptor. In closely packed aggregates, Dexter transfer can be an efficient pathway for excitation energy to "hop" between adjacent pyrene units until it is trapped, for instance, at a site favorable for excimer formation or at a defect site.

Excimer Migration: The excimer state itself is not necessarily localized on a single pair of pyrene units within an aggregate. The excitation could potentially move from one dimeric site to another.

Singlet and Triplet State Characterization using Transient Absorption Spectroscopy

Transient absorption (TA) spectroscopy is a powerful technique for studying the short-lived excited states involved in the photophysics of this compound. By using a pump pulse to excite the sample and a delayed probe pulse, the absorption of transient species like the excited singlet monomer, the excimer, and triplet states can be monitored over time. nih.gov

Singlet States: Upon excitation, the initial species formed is the excited singlet monomer (S₁). The TA spectrum of the pyrene monomer is well-characterized. The decay of the monomer absorption signal is accompanied by the rise of the excimer absorption signal, allowing for the direct measurement of the rate constant for intramolecular excimer formation. The excimer (a singlet state, ¹E) has its own distinct transient absorption spectrum. The decay of the excimer TA signal provides its lifetime, which is influenced by both radiative (fluorescence) and non-radiative decay processes, including dissociation back to the monomer. acs.org

Triplet States: While fluorescence involves singlet states, the excited monomer can also undergo intersystem crossing (ISC) to form a triplet state (T₁). The pyrene triplet state is long-lived and does not typically emit light (phosphoresce) strongly in fluid solution at room temperature. It can be readily observed in TA spectroscopy. The pyrene triplet state has a characteristic T₁→Tₙ absorption. researchgate.net

A significant process involving the triplet state is triplet-triplet annihilation (TTA) . When two triplet-state pyrene molecules encounter each other, they can annihilate to produce a variety of products, including an excited singlet state (monomer or excimer) and a ground-state molecule. This results in delayed fluorescence that has the same spectrum as the prompt fluorescence but occurs on a much longer timescale. For a bichromophoric molecule like this compound, TTA would be an intermolecular process between two different molecules, each in a triplet state. This process can be a significant deactivation pathway for triplets at high excitation intensities. acs.org While singlet excimers are well-established, evidence for a stable triplet excimer of pyrene is generally lacking; the observed delayed excimer fluorescence is attributed to TTA yielding a singlet excimer. tandfonline.comroyalsocietypublishing.org

Table 2: Key Excited Species and Their Spectroscopic Features

Species State Type Typical Observation Method Key Characteristic
Pyrene Monomer Excited Singlet (S₁) Prompt Fluorescence, Transient Absorption Structured emission (~375-400 nm); specific transient absorption.
Pyrene Excimer Excited Singlet (¹E) Prompt Fluorescence, Transient Absorption Broad, structureless emission (~480 nm); distinct rise and decay in TA.

Supramolecular Self Assembly and Ordered Architectures of 1 10 Pyren 1 Yldecyl Pyrene

Driving Forces for Self-Assembly in Pyrene (B120774) Derivatives: Pi-Pi Stacking and Hydrophobic Interactions

The self-assembly of pyrene derivatives into ordered supramolecular structures is primarily governed by a combination of non-covalent interactions, with π-π stacking and hydrophobic forces being the most significant contributors.

Pi-Pi (π-π) Stacking: Pyrene is a polycyclic aromatic hydrocarbon (PAH) with a large, planar, and electron-rich π-system. mdpi.com This electronic structure facilitates strong, attractive, non-covalent interactions between the aromatic rings of adjacent molecules, known as π-π stacking. chemrxiv.org When a pyrene molecule absorbs light and enters an excited state, it can interact with a nearby ground-state pyrene molecule to form an excited-state dimer, or "excimer". mdpi.comrsc.org This excimer formation is highly dependent on the spatial proximity and parallel orientation of the two pyrene rings, typically requiring an intermolecular distance of only a few angstroms. rsc.org The formation of stable pyrene dimers through π-π stacking in the ground state is a critical factor that drives the aggregation of these molecules into larger, ordered assemblies in the solid state and in solution. rsc.org The degree of π-π overlap between the pyrene units is a more crucial factor for effective excimer formation than the precise interplanar distance. rsc.org

Formation of Nanostructures and Microstructures from 1-(10-Pyren-1-yldecyl)pyrene

The interplay between π-π stacking and hydrophobic forces enables this compound and related compounds to self-assemble into a variety of well-defined nano- and microstructures. The final morphology of these assemblies is highly dependent on the method used to induce their formation and the surrounding environmental conditions.

Several techniques are commonly employed to induce the self-assembly of pyrene derivatives from a disordered state in solution to an ordered, aggregated state.

Solvent Evaporation: This is a straightforward method where the compound is first dissolved in a suitable organic solvent. As the solvent is slowly evaporated, the concentration of the solute increases, forcing the molecules to aggregate and organize into thermodynamically stable structures.

Reprecipitation/Solvent-Switching: This technique involves dissolving the compound in a "good" solvent in which it is highly soluble, and then injecting this solution into a "poor" solvent in which the compound has very low solubility. The rapid change in the solvent environment causes the molecules to precipitate out of solution and self-assemble into nanostructures. For instance, adding water to a solution of a pyrene derivative in tetrahydrofuran (B95107) (THF) can trigger the formation of well-defined assemblies. researchgate.net The final morphology can be controlled by factors such as the solvent/anti-solvent ratio and temperature. researchgate.net

Use of Organized Media: The intramolecular excimer formation of 1,10-bis(1-pyrene)decane has been studied in organized media such as sodium dodecyl sulfate (B86663) (SDS) micelles. In these systems, the pyrene compound is sequestered within the hydrophobic core of the micelles, which forces the pyrene headgroups into proximity, facilitating the study of their interaction.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the morphology and dimensions of the supramolecular structures formed by self-assembly. While specific SEM or TEM studies focused exclusively on this compound are not prevalent in the surveyed literature, extensive research on analogous self-assembling pyrene derivatives demonstrates the range of possible morphologies. These studies show that by tuning the molecular structure and assembly conditions, pyrene-based compounds can form diverse and well-ordered architectures.

Compound TypeObserved MorphologiesCharacterization Method
Amphiphilic Hexa-peri-hexabenzocoroneneFibrous Assemblies, Tubular Structures (20 nm diameter)SEM, TEM researchgate.net
Tetrakis(arylethynyl) PyrenesMicro-tubes, Micro-wires, Micro-grain CrystalsSEM mdpi.com
Phosphodiester-linked Cholane–Pyrene–Cholane TrimersSheets, Tubes, Worm-like NanostructuresNot specified rsc.org

Atomic Force Microscopy (AFM) is another powerful technique used to probe the structure of self-assembled materials. It provides high-resolution, three-dimensional topographical information about the surface of an assembly. AFM would be used to measure the height, width, and surface roughness of nanostructures formed by this compound that have been deposited on a flat substrate, such as mica or silicon. This technique is particularly useful for confirming the dimensions of structures observed by SEM or TEM and for analyzing assemblies that form two-dimensional films or networks on a surface.

Spectroscopic Signatures of Self-Assembled States (e.g., Red-Shifted Excimer Emission)

Fluorescence spectroscopy is an exceptionally sensitive tool for monitoring the self-assembly of pyrene-containing molecules. The fluorescence emission spectrum of pyrene is highly sensitive to its local environment and its proximity to other pyrene moieties.

In dilute solutions, where the molecules are isolated, photo-excited pyrene exhibits a characteristic, structured fluorescence spectrum with several sharp peaks, referred to as monomer emission . rsc.org These peaks typically appear in the wavelength range of 370–400 nm. mdpi.com

When pyrene molecules are brought into close proximity (less than ~10 Å) as a result of aggregation or self-assembly, the excited-state pyrene can form an excimer with an adjacent ground-state molecule. rsc.org This excimer state has lower energy than the excited monomer state. Its decay to the ground state results in a new, broad, and structureless emission band that is significantly red-shifted compared to the monomer emission. mdpi.comrsc.org This excimer emission is typically centered around 460–500 nm. mdpi.comrsc.org

The ratio of the intensity of the excimer emission (Iₑ) to that of the monomer emission (Iₘ) is a direct and quantitative measure of the degree of aggregation and π-π stacking in the system. A high Iₑ/Iₘ ratio indicates efficient self-assembly and close packing of the pyrene units. This ratiometric response makes fluorescence spectroscopy a powerful method for studying the kinetics and thermodynamics of the self-assembly of this compound.

Emission TypeTypical Wavelength RangeDescriptionState
Monomer370 - 400 nmStructured, sharp peaksIsolated molecules
Excimer460 - 500 nmBroad, featureless, red-shiftedAggregated molecules (π-stacked)

Stimuli-Responsive Self-Assembly of this compound (e.g., pH, light, mechanical)

The self-assembly of pyrene-based systems can be designed to be responsive to external stimuli, allowing for dynamic control over the formation and dissociation of their supramolecular structures. While there is no specific evidence in the searched literature that the parent compound this compound exhibits pronounced responsiveness to pH, light, or mechanical force without modification, the pyrene scaffold is often incorporated into more complex, "smart" materials that do.

pH-Responsiveness: Pyrene-based molecules can be made pH-sensitive by incorporating acidic or basic functional groups. For example, a supramolecular system using bis(pyrene) monomers was shown to self-aggregate with a "turn-on" fluorescence response inside the acidic lysosomes of living cells. nih.gov Other pyrene-based helicenes have also been shown to have emission properties that can be modulated by pH. nih.gov

Light-Responsiveness: Light can be used as a stimulus to control the assembly of specifically designed photochromic molecules. For certain pyrene-based dyes, light can be used to drive switchable photocatalytic functions depending on the aggregation state. chemrxiv.org In other colloidal systems, light is used to control the binding and emergent behavior of individual particles into active "molecules". researchgate.net

Mechanical-Responsiveness: Some pyrene-containing molecular solids exhibit mechanofluorochromism, where applying a mechanical force (e.g., grinding or shearing) causes a change in the fluorescence color. researchgate.net This is typically due to the disruption of the crystalline packing and the π-π stacking interactions, leading to a transition between the excimer (aggregated) and monomer (disordered) states.

For this compound, its self-assembly is inherently responsive to changes in its local environment, such as solvent polarity and viscosity, which can be considered a form of stimuli-response. rsc.org However, engineering pronounced responsiveness to more specific external triggers like pH or light would likely require covalent modification of the molecule.

Hierarchical Self-Assembly in Multi-Component Systems Involving this compound

The self-assembly of this compound in the presence of other molecular components can lead to the formation of intricate and functional hierarchical structures. The primary driving forces for this assembly are the π-π stacking interactions between the pyrene moieties and van der Waals interactions involving the decyl chains. The introduction of a second component can significantly modulate these interactions, leading to a variety of morphologies and properties.

In multi-component systems, this compound can engage in co-assembly, where it interacts with other molecules to form a combined supramolecular structure. Research on similar pyrene derivatives has shown that the morphology and properties of the resulting assemblies can be finely tuned by altering the stoichiometry of the components. For instance, in a two-component system involving a pyrene derivative and a perylenediimide, the morphology of the co-assembled supramolecular gels was observed to transition from spherical nanoparticles to a three-dimensional network of nanofibers as the molar ratio of the pyrene derivative with an alkyl chain was increased. nih.gov This suggests that this compound, with its long alkyl chain, could play a crucial role in dictating the dimensionality and connectivity of such co-assemblies.

The presence of the flexible decyl linker in this compound introduces a degree of nanoscale flexibility. This flexibility can be advantageous in multi-component systems, allowing the molecule to adapt its conformation to accommodate guest molecules or to form more stable, interpenetrating networks. The rheological properties of co-assembled supramolecular gels have been shown to improve with an increased ratio of a pyrene derivative containing an alkyl chain, which is attributed to the enhanced nanoscale flexibility of the supramolecular packing. nih.gov

Furthermore, the pyrene units themselves are sensitive probes of their local environment. The formation of pyrene excimers, which are excited-state dimers, is highly dependent on the distance and orientation of adjacent pyrene molecules. In a multi-component system, the pyrene-excimer emission can be used to monitor the extent of interaction and aggregation between this compound and the other components. An increase in excimer emission would indicate a closer packing of the pyrene units, potentially driven by the inclusion of a second molecular species that promotes this arrangement. nih.gov

The table below summarizes the expected influence of a second component on the self-assembly of this compound based on findings from related systems.

PropertyInfluence of Second ComponentExpected Outcome for this compound Systems
Morphology Can induce transitions from nanoparticles to nanofibers. nih.govFormation of extended 1D or 3D networks.
Mechanical Strength Can be enhanced by increasing the ratio of the flexible component. nih.govImproved rheological properties of co-assembled gels.
Photophysical Properties Can modulate pyrene-excimer emission. nih.govTunable fluorescence based on the nature and concentration of the co-assembler.

Crystallographic Investigations of Ordered Assemblies

Crystallographic studies on other pyrene-containing compounds reveal a common motif of infinite π-stacks. nih.gov For instance, the crystal structure of 1-(pyren-1-yl)but-2-yn-1-one consists of antiparallel π-stacks of the pyrene units. nih.gov It is highly probable that this compound would also exhibit similar π-stacking in its crystalline state. The two pyrene units within a single molecule could either participate in intramolecular stacking or, more likely, engage in intermolecular stacking with pyrene units from neighboring molecules, leading to the formation of extended columnar structures.

In multi-component systems, co-crystallization can occur if the guest molecule can be accommodated within the host lattice of this compound without significantly disrupting the packing. For example, pyrene is known to form co-crystals with molecules like tetraphenylporphyrin, where the pyrene molecules are situated between layers of the porphyrin. researchgate.net A similar scenario could be envisioned for this compound, where a suitable guest molecule could intercalate between the pyrene stacks or be incorporated within the aliphatic regions.

The table below presents crystallographic data for a related pyrene derivative, 4-(pyren-1-yl)butyl-4-nitrobenzoate, which provides an example of the type of crystal system and parameters that might be observed for pyrene compounds with flexible alkyl linkers.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref
4-(pyren-1-yl)butyl-4-nitrobenzoateTriclinicP-17.34767.489420.513789.33079.70767.522 researchgate.net

Theoretical and Computational Investigations of 1 10 Pyren 1 Yldecyl Pyrene

Electronic Structure Calculations: DFT and TD-DFT Approaches

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are at the forefront of computational studies on the electronic structure of medium to large-sized organic molecules. These methods provide a balance between computational cost and accuracy, making them well-suited for investigating the ground and excited state properties of 1-(10-Pyren-1-yldecyl)pyrene.

The conformational flexibility of the decyl linker in this compound gives rise to a complex potential energy surface with numerous local minima. DFT calculations are instrumental in identifying the most stable ground state geometries and understanding the energy barriers between different conformers.

The primary conformations of interest are typically categorized as "extended" or "folded." In an extended conformation, the decyl chain is largely linear, leading to a significant separation between the two pyrene (B120774) moieties. In contrast, a folded conformation allows for close proximity of the pyrene units, which is a prerequisite for intramolecular excimer formation. Computational studies on similar bichromophoric systems have revealed that folded conformations can be energetically favorable due to stabilizing π-stacking interactions between the aromatic units.

A conformational search for this compound would likely reveal a variety of folded structures, including sandwich-like and slipped-parallel arrangements of the pyrene rings. The relative energies of these conformers are influenced by a delicate balance of van der Waals forces, electrostatic interactions, and the conformational strain within the decyl linker.

Table 1: Calculated Relative Energies of this compound Conformers

Conformer Description Relative Energy (kcal/mol) Pyrene-Pyrene Centroid Distance (Å)
Extended Decyl chain in an all-trans conformation. 0.00 15.2
Folded (Slipped-Parallel) Pyrene units are parallel but offset. -2.5 3.5
Folded (Sandwich) Pyrene units are directly on top of each other. -1.8 3.4

Note: The data in this table is hypothetical and for illustrative purposes, representing plausible outcomes from DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic transitions and reactivity of a molecule. In this compound, the HOMO and LUMO are typically localized on the pyrene moieties due to their extensive π-conjugated systems.

In an extended conformation, the HOMO and LUMO of the two pyrene units are nearly degenerate. However, in a folded conformation, the interaction between the pyrene π-systems leads to a splitting of these energy levels. This splitting is a key factor in the formation of an excimer, as it can lower the energy of the excited state.

Analysis of the charge distribution in the ground state typically shows a nonpolar molecule with electron density evenly distributed. Upon excitation, however, significant charge redistribution can occur, particularly in the folded conformations, leading to the formation of a charge-transfer state that contributes to the excimer's electronic character.

Table 2: Calculated Frontier Molecular Orbital Energies for Different Conformations

Conformer HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
Extended -5.85 -2.01 3.84
Folded (Slipped-Parallel) -5.79 -2.08 3.71

Note: The data in this table is hypothetical and for illustrative purposes, representing plausible outcomes from DFT calculations.

TD-DFT calculations are employed to investigate the nature of the electronic excited states. For this compound, these calculations can predict the energies of the locally excited (LE) states on individual pyrene units and the charge-transfer (CT) states that arise from electron transfer between the pyrene moieties in close proximity.

The character of the lowest excited state is highly dependent on the conformation. In extended conformers, the lowest excited state is typically a locally excited state of a single pyrene unit. In folded conformers, the lowest excited state often has significant excimer character, resulting from the mixing of LE and CT states.

The transition dipole moment, which determines the probability of an electronic transition, is also calculated using TD-DFT. For the monomer-like absorption in extended conformations, the transition dipole moment is localized on one of the pyrene units. In contrast, for the excimer emission from a folded conformation, the transition dipole moment may be small, leading to a longer fluorescence lifetime, a characteristic feature of excimers.

Table 3: Calculated Excited State Properties for a Folded Conformer

Excited State Excitation Energy (eV) Oscillator Strength Dominant Character
S1 2.95 0.02 Excimer (CT/LE mixing)
S2 3.20 0.15 Locally Excited (LE)

Note: The data in this table is hypothetical and for illustrative purposes, representing plausible outcomes from TD-DFT calculations.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum mechanical calculations provide detailed electronic information for static structures, molecular dynamics (MD) simulations are essential for exploring the dynamic behavior of this compound, including the flexibility of the decyl linker and the influence of the solvent environment.

MD simulations can track the motion of every atom in the molecule over time, providing a detailed picture of the conformational dynamics of the decyl linker. By analyzing the simulation trajectories, researchers can determine the rates of interconversion between different conformers and identify the most populated conformational states.

The flexibility of the decyl chain allows the molecule to sample a wide range of conformations. The dynamics of this linker are crucial for bringing the two pyrene units into close enough proximity for excimer formation to occur. The rate of this conformational change will directly influence the kinetics of excimer formation.

A key aspect of MD simulations for this compound is the analysis of the relative positions and orientations of the two pyrene units. By calculating the distance between the centroids of the pyrene rings and the angle between their planes as a function of time, a detailed understanding of the structural requirements for excimer formation can be obtained.

These simulations can also reveal the role of the solvent in mediating the interaction between the pyrene units. In a polar solvent, for instance, the hydrophobic pyrene moieties may be driven closer together, favoring folded conformations. Conversely, in a nonpolar solvent that interacts favorably with the pyrene rings, more extended conformations might be more prevalent. The simulations can quantify these solvent effects on the conformational equilibrium.

Table 4: Compound Names Mentioned in the Article

Compound Name

Prediction and Interpretation of Spectroscopic Features (e.g., Absorption and Emission Spectra)

Computational quantum chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), is a cornerstone in predicting and interpreting the spectroscopic features of complex organic molecules like this compound. researchgate.netresearchgate.netmdpi.com TD-DFT calculations can provide valuable information about the electronic transitions, including their energies and oscillator strengths, which directly correlate to the absorption and emission spectra. nih.gov

For this compound, theoretical absorption spectra are expected to show features characteristic of the pyrene chromophore. These include strong π-π* transitions in the ultraviolet region. nih.gov The decyl linker is not expected to significantly alter the position of the main absorption bands, as it is electronically insulating. However, the presence of two pyrene units can lead to a doubling of the molar extinction coefficient compared to a single pyrene molecule.

The emission spectra of this compound are more complex and are highly dependent on the conformation of the molecule. In dilute solutions, where the two pyrene moieties are spatially separated, the emission spectrum is predicted to be dominated by the characteristic structured monomer fluorescence of pyrene in the 370-400 nm range. nih.govresearchgate.net However, upon folding of the decyl chain, the two pyrene units can come into close proximity, leading to the formation of an intramolecular excimer. This excimer state is characterized by a broad, structureless, and red-shifted emission band, typically centered around 480-500 nm. nih.govresearchgate.net

TD-DFT calculations can be employed to model the potential energy surfaces of the ground and excited states, providing insights into the geometries that favor monomer versus excimer emission. By calculating the energies of the locally excited (monomer) and excimer states, the energetic driving force for excimer formation can be estimated. Furthermore, the inclusion of solvent effects in these calculations, often through polarizable continuum models (PCM), is crucial for accurately predicting the spectroscopic properties in different environments. epa.gov

Table 1: Predicted Spectroscopic Features of this compound

Feature Predicted Wavelength (nm) Origin
Absorption (S₀ → S₁) ~345 π-π* transition of the pyrene monomer
Monomer Emission (S₁ → S₀) 370-400 Emission from an isolated pyrene moiety

Computational Modeling of Excimer Formation Pathways and Energetics

The formation of an intramolecular excimer in this compound is a dynamic process that is highly dependent on the conformational flexibility of the decyl linker. Computational modeling provides a means to explore the pathways and energetics of this process. Molecular dynamics (MD) simulations can be used to sample the conformational landscape of the molecule in its ground state, identifying the populations of extended and folded conformations. rsc.org

To investigate the excimer formation process itself, nonadiabatic dynamics simulations within a TD-DFT framework can be performed. rsc.org These simulations can reveal the distinct pathways for excimer formation. For instance, one pathway might involve the direct excitation of a pre-formed ground-state dimer, where the pyrene units are already in close proximity. Another pathway could involve the excitation of a pyrene monomer in an extended conformation, followed by conformational changes of the decyl chain that bring the excited and ground-state pyrene moieties together. rsc.org

The energetics of excimer formation can be further elucidated through static quantum chemical calculations. By optimizing the geometries of the ground state, the locally excited state (monomer), and the excimer state, the stabilization energy of the excimer can be calculated. researchgate.net These calculations typically show that the excimer state is significantly lower in energy than the locally excited state, providing the thermodynamic driving force for its formation. The interplanar distance between the two pyrene units in the excimer is a critical parameter, with optimal distances for pyrene excimer formation being in the range of 3.4-3.7 Å. researchgate.net

Simulation of Self-Assembly Processes and Intermolecular Interactions

Beyond intramolecular processes, this compound can also undergo intermolecular self-assembly, particularly in solution and at interfaces. Molecular dynamics (MD) simulations are a powerful tool to investigate these self-assembly processes at the atomic level. nih.govtubitak.gov.tr By simulating a system containing multiple molecules of this compound, the formation of aggregates and their morphology can be observed.

These simulations can reveal the key intermolecular interactions that drive self-assembly. For pyrene-containing molecules, π-π stacking between the pyrene moieties is a dominant attractive interaction. mdpi.com The flexible decyl chains can also play a significant role, with van der Waals interactions between the alkyl chains contributing to the stability of the assemblies. The amphiphilic nature of the molecule, with its aromatic pyrene heads and aliphatic decyl tail, can lead to the formation of various supramolecular structures such as micelles or vesicles in aqueous environments. rsc.orgnih.gov

By analyzing the trajectories from MD simulations, quantitative information about the structure and dynamics of the self-assembled aggregates can be obtained. This includes parameters such as the average number of molecules per aggregate, the radial distribution functions between different parts of the molecules, and the orientation of the pyrene units within the aggregates. These computational insights are crucial for understanding how molecular design influences the self-assembly behavior and for designing new materials with specific nanoscale architectures. nih.gov

Quantum Chemical Studies of Energy Transfer Mechanisms

In systems containing multiple chromophores like this compound, intramolecular energy transfer can be a significant photophysical process. Quantum chemical calculations can be used to investigate the mechanisms of energy transfer between the two pyrene moieties. The primary mechanisms to consider are Förster Resonance Energy Transfer (FRET) and Dexter energy transfer. nih.gov

FRET is a through-space dipole-dipole coupling mechanism, and its efficiency is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption. nih.gov For this compound, where the donor and acceptor are identical, this would manifest as energy migration between the two pyrene units. Quantum chemical calculations can provide the necessary parameters for calculating the FRET rate, such as the transition dipole moments of the pyrene chromophores. nih.gov

Dexter energy transfer, on the other hand, is a short-range mechanism that requires wavefunction overlap between the donor and acceptor and proceeds via electron exchange. acs.org Its efficiency decays exponentially with the distance between the chromophores. Quantum chemical calculations can be used to compute the electronic coupling matrix elements that govern the Dexter transfer rate.

Future Research Directions and Outlook for Bis Pyrene Systems

Exploration of Novel Linker Architectures and Their Impact on Photophysics

The linker connecting the two pyrene (B120774) units is a critical determinant of the system's photophysical behavior. The length, flexibility, and chemical nature of this bridge dictate the conformational freedom of the pyrene moieties and, consequently, the efficiency and characteristics of excimer formation. While the simple alkyl chain in 1-(10-Pyren-1-yldecyl)pyrene has been well-studied, future work will focus on more intricate linker designs to gain precise control over photophysical properties.

The flexibility of the linker is paramount in determining the geometry of the pyrene excimer. Flexible linkers, such as the decamethylene chain of this compound, allow the pyrene units a wide range of motion, which facilitates the formation of a stable, sandwich-like excimer configuration upon photoexcitation. cd-bioparticles.netmdpi.com However, this conformational freedom can also lead to a distribution of ground-state conformations, some of which may not be ideal for efficient excimer formation.

Future research will increasingly explore the use of rigid linkers to enforce a specific pre-organized arrangement of the pyrene units. Rigid linkers, which can be constructed from components like poly-proline sequences or polyaromatic scaffolds, can restrict the distance and orientation between the pyrene moieties. nih.govnih.govnih.gov This pre-positioning can lead to more efficient formation of specific excimer geometries with well-defined emission characteristics. The trade-off, however, is that if the rigid linker holds the pyrenes too far apart or in an unfavorable orientation, excimer formation can be completely suppressed. mdpi.com A systematic comparison between flexible and rigid linkers of varying lengths will be crucial for developing a comprehensive understanding of structure-property relationships in bis-pyrene systems.

Linker TypeAdvantagesDisadvantagesResearch Focus
Flexible High conformational freedom, promotes stable excimer formation. mdpi.comacs.orgLack of pre-organization, potential for multiple ground-state conformations. nih.govOptimizing linker length for specific applications; studying dynamics of excimer formation.
Rigid Pre-organization of pyrene units, potential for high excimer quantum yield, defined geometry. nih.govdoaj.orgRisk of inhibiting excimer formation if geometry is incorrect; more complex synthesis.Design of linkers with precise spatial control; exploring novel rigid scaffolds.
Semi-flexible A balance between conformational freedom and pre-organization.Requires careful design to achieve desired properties.Developing linkers with tunable rigidity for dynamic systems.

Incorporating heteroatoms such as oxygen, nitrogen, or sulfur into the linker chain is a promising avenue for introducing new functionalities and modulating the photophysical properties of bis-pyrene systems. chemsoon.com Heteroatoms can influence the system in several ways: they can alter the linker's flexibility and polarity, participate in electronic communication between the pyrene units, and act as binding sites for ions or other molecules.

For example, ether linkages can introduce kinks in an alkyl chain, affecting the resulting excimer geometry. acs.orgwikipedia.org Nitrogen-containing groups, such as amides or amines, can act as hydrogen-bond donors or acceptors, enabling the system to respond to changes in pH or to participate in specific intermolecular interactions. cd-bioparticles.netnih.gov Furthermore, the presence of heteroatoms can influence the electronic properties of the system, potentially affecting charge transfer processes and the energy levels of the pyrene monomer and excimer states. chemsoon.comresearchgate.net Future work will involve the synthesis and characterization of bis-pyrene compounds with a diverse range of heteroatom-containing linkers to create systems with tailored sensing capabilities and electronic properties.

Integration of this compound into More Complex Supramolecular Systems

The self-assembly of molecular components into larger, ordered structures is a powerful strategy for creating functional materials. The pyrene moiety is an excellent building block for supramolecular chemistry due to its propensity for π-π stacking interactions. wikipedia.orgresearchgate.net this compound, with its two pyrene units, can act as a "supramolecular linker" or be incorporated as a photoactive component within larger assemblies.

Advanced Spectroscopic Techniques for Probing Dynamic Processes in Real-Time

Understanding the intricate dynamics of excimer formation, which occurs on ultrafast timescales, is key to optimizing the performance of bis-pyrene systems. chemsoon.com While steady-state fluorescence spectroscopy provides valuable information about the final emissive state, it does not capture the complete picture of the dynamic processes involved.

The future in this area lies in the application of advanced, time-resolved spectroscopic techniques to study these processes in real-time. researchgate.net Techniques such as femtosecond transient absorption spectroscopy and time-correlated single-photon counting (TCSPC) can follow the entire process from the initial photoexcitation of a single pyrene monomer, through the conformational changes of the linker, to the final formation of the relaxed excimer state. These methods can reveal the rates of conformational rearrangement and excimer formation, and identify any transient intermediate states. This detailed kinetic and mechanistic information is invaluable for rationally designing next-generation bis-pyrene systems with enhanced performance for specific applications.

Development of Multi-Stimuli Responsive Materials and Devices

Materials that can change their properties in response to external stimuli are at the forefront of materials science. Pyrene-based systems are particularly well-suited for creating stimuli-responsive materials, as their fluorescence can be modulated by various inputs. acs.org For instance, changes in temperature, solvent polarity, or mechanical force can alter the conformation of the linker in this compound, thereby affecting the monomer-to-excimer fluorescence ratio.

Future research will aim to create more sophisticated multi-stimuli responsive materials by combining the inherent environmental sensitivity of the pyrene excimer with other responsive chemical moieties. nih.gov For example, a bis-pyrene system could be integrated into a polymer that undergoes a phase transition in response to temperature, leading to a dramatic change in fluorescence. nih.gov Alternatively, the linker could incorporate a photo-switchable unit, allowing the distance between the pyrenes to be controlled with light. The development of materials that respond to multiple stimuli—such as light, temperature, and pH—will open up possibilities for creating advanced sensors, smart coatings, and molecular machines.

Synergistic Effects in Hybrid Organic-Inorganic Materials Featuring this compound

Combining organic molecules with inorganic materials at the nanoscale can lead to hybrid materials with properties that surpass those of the individual components. nih.gov Incorporating this compound into inorganic matrices like silica (B1680970), titania, or quantum dots offers exciting possibilities for creating novel functional materials.

In such hybrid systems, the inorganic component can provide a rigid and stable framework, while the organic bis-pyrene unit imparts photosensitivity and fluorescence. nih.govrsc.org For example, embedding this compound in a porous silica gel could create a highly sensitive oxygen sensor, where oxygen molecules diffusing through the pores quench the long-lived pyrene excimer fluorescence. Synergistic effects can also arise from electronic interactions between the pyrene units and the inorganic material. For instance, in a hybrid with a semiconductor quantum dot, energy transfer or charge transfer between the photoexcited pyrene and the quantum dot could be exploited for applications in light harvesting or photocatalysis. Future exploration in this area will focus on understanding and controlling the interface between the organic and inorganic components to maximize these synergistic effects. nih.gov

Advanced Computational Models for Predicting Complex System Behavior

The behavior of bis-pyrene systems, particularly the dynamics of intramolecular excimer formation, is governed by a complex interplay of electronic and conformational factors. Advanced computational models are indispensable tools for unraveling these intricacies and predicting the properties of novel bis-pyrene architectures.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): DFT and its time-dependent extension, TD-DFT, have proven to be powerful methods for investigating the electronic structure and excited-state properties of pyrene and its derivatives. researchgate.netrsc.org These quantum mechanical approaches can be employed to calculate key parameters such as absorption and emission energies, oscillator strengths, and the potential energy surfaces of the ground and excited states. For bis-pyrene systems like this compound, TD-DFT calculations can elucidate the nature of the monomer and excimer emission states and predict their relative energies. rsc.org By modeling the conformational landscape of the flexible decyl chain, researchers can gain insights into the geometries that favor excimer formation.

Computational MethodPredicted Property for Pyrene SystemsRelevance to this compound
DFTGround-state geometry, electronic structurePredicts the stable conformations of the decyl chain and the orientation of the pyrene units.
TD-DFTExcited-state energies, absorption and emission spectraPredicts the wavelengths of monomer and excimer fluorescence. rsc.org
Molecular Dynamics (MD)Conformational dynamics, solvent effectsSimulates the folding of the decyl chain that brings the pyrene units into proximity for excimer formation. arxiv.orgresearchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM)Excited-state dynamics in complex environmentsModels the photophysical behavior in different solvent environments or within biological systems. rsc.org

Molecular Dynamics (MD) Simulations: To capture the dynamic nature of the flexible alkyl linker in this compound, molecular dynamics simulations are crucial. arxiv.orgresearchgate.net By simulating the motion of the molecule over time, MD can reveal the pathways and timescales of conformational changes that lead to the formation of the intramolecular excimer. arxiv.orgresearchgate.net Coarse-grained MD models can be particularly useful for studying the behavior of these systems in complex environments, such as lipid bilayers, providing insights into their potential as fluorescent probes in biological membranes. arxiv.orgresearchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches: For a more accurate description of the photophysical processes within a complex environment, hybrid QM/MM methods are increasingly being employed. rsc.org In this approach, the pyrene chromophores are treated with a high level of quantum mechanical theory (e.g., TD-DFT), while the surrounding environment (the alkyl chain and solvent molecules) is described using classical molecular mechanics. This multiscale approach allows for the investigation of how the environment influences the excimer formation dynamics, providing a more realistic picture of the system's behavior. rsc.org

Future research will likely focus on the development of more sophisticated and computationally efficient models that can accurately predict the photophysical properties of a wide range of bis-pyrene systems. This will enable the in-silico design of novel molecules with tailored fluorescence characteristics for specific applications.

Green Chemistry Approaches in the Synthesis and Application of Pyrene Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis and application of functional organic molecules, and pyrene derivatives are no exception. The goal is to develop more sustainable and environmentally friendly methods that minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Alternative Solvent Systems: A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of pyrene-containing compounds, mechanochemistry, which involves reactions in the solid state induced by mechanical force (e.g., grinding), has emerged as a promising solvent-free alternative. wku.edu This technique can lead to high reaction yields with minimal waste. wku.edu The use of ultrasound-assisted synthesis is another green approach that can accelerate reaction rates and improve yields, often in aqueous or other environmentally benign solvent systems. nih.gov Furthermore, the exploration of bio-based and renewable solvents is an active area of research for pyrene functionalization.

Catalysis and Energy Efficiency: The development of more efficient catalytic systems is central to green synthesis. For instance, pyrene-tagged ionic liquids have been developed as separable and reusable organocatalysts for various chemical transformations. arxiv.orgresearchgate.net These ionic liquids can enhance reaction rates and facilitate product separation, contributing to a more sustainable process. Microwave-assisted and ultrasound-assisted synthesis methods are also being explored to improve energy efficiency by reducing reaction times and temperatures compared to conventional heating methods. nih.gov

Atom Economy and Waste Reduction: Synthetic strategies that maximize the incorporation of all starting materials into the final product (high atom economy) are a cornerstone of green chemistry. The development of direct C-H functionalization methods for the pyrene core is a significant step in this direction, as it avoids the need for pre-functionalized starting materials and reduces the number of synthetic steps.

Green Chemistry ApproachApplication in Pyrene ChemistryBenefits
MechanochemistrySolid-state synthesis of pyrene derivatives. wku.eduSolvent-free, reduced waste, high yields. wku.edu
Ultrasound-Assisted SynthesisAccelerated synthesis of pyrene-containing compounds. nih.govFaster reaction times, improved yields, use of greener solvents. nih.gov
Ionic LiquidsReusable organocatalysts for pyrene functionalization. arxiv.orgresearchgate.netEnhanced reactivity, easy catalyst separation and reuse. arxiv.orgresearchgate.net
Direct C-H FunctionalizationSite-selective modification of the pyrene core.High atom economy, fewer synthetic steps.

The future of bis-pyrene system synthesis and application will undoubtedly be shaped by the continued adoption of green chemistry principles. This will not only lead to more environmentally friendly processes but also potentially unlock new synthetic pathways and novel applications for these versatile molecules.

Q & A

What are the optimal synthetic methodologies for preparing 1-(10-Pyren-1-yldecyl)pyrene derivatives, and how can reaction efficiency be maximized?

Level: Basic
Answer:
The Friedel-Crafts alkylation of pyrene with diethyl 1-(isothiocyanato)alkylphosphonates, catalyzed by trifluoromethanesulfonic acid, is highly efficient (yields: 83–94%). Subsequent oxidation with Oxone® converts thioamide intermediates to carboxamides (87–94% yield). Deprotection using Me₃Si-Br in methanol yields the phosphonic acid derivative (87% yield). Key steps include:

  • Reagent ratios: Exact stoichiometry of triflic acid to substrate.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane).
  • Validation: NMR and mass spectrometry for structural confirmation .

How should researchers characterize the structural and electronic properties of this compound to confirm its aggregation behavior?

Level: Basic
Answer:

  • Single-crystal X-ray diffraction (XRD): Identifies π-π stacking interactions (e.g., λmax=485 nm in solid state).
  • Fluorescence spectroscopy: Measures quantum yields (ΦF=0.25 in solid vs. ΦF>0.98 in PBS).
  • Time-resolved fluorescence: Confirms excited-state lifetimes (e.g., τ=18.7 ns in aqueous buffer) .

What experimental approaches explain the enhanced fluorescence quantum yield of this compound compared to N-alkyl pyrene-1-carboxamides?

Level: Advanced
Answer:
The phosphonato group forms intramolecular hydrogen bonds with the amide, stiffening the lateral chain and reducing non-radiative decay. Validate via:

  • Variable-temperature NMR: Assesses molecular rigidity.
  • Computational modeling: Simulates hydrogen bond strength and conformational flexibility .

How can discrepancies in reported photophysical data for pyrene derivatives be systematically addressed?

Level: Advanced
Answer:

  • Standardize conditions: Control solvent polarity (e.g., PBS vs. organic solvents), purity (HPLC ≥99%), and excitation wavelengths.
  • Cross-validation: Compare time-resolved fluorescence data with reference compounds (e.g., N-alkyl pyrene-1-carboxamide).
  • Error analysis: Quantify instrumental uncertainties (e.g., spectrophotometer calibration) .

What methodologies are recommended for evaluating the environmental stability and degradation pathways of this compound?

Level: Advanced
Answer:

  • UV degradation studies: Use goethite (iron oxide) in pH-varied soils to simulate natural conditions.
  • Analytical tools: GC-MS for metabolite profiling (e.g., hydroxylated derivatives).
  • Statistical analysis: Hierarchical clustering to assess site-specific degradation risks .

How can computational chemistry complement experimental data in predicting the optoelectronic behavior of this compound?

Level: Advanced
Answer:

  • DFT calculations: Model HOMO-LUMO gaps and exciton coupling in aggregated states.
  • Comparison: Align predicted emission wavelengths (λem) with experimental solid-state spectra (e.g., 485 nm for π-π aggregates) .

What strategies improve the aqueous solubility of this compound for biological applications?

Level: Advanced
Answer:

  • Functionalization: Introduce phosphonic acid groups (soluble in PBS, pH 7.35).
  • Validation: Dynamic light scattering (DLS) to confirm colloidal stability.
  • Biological assays: Test fluorescence retention in cell culture media .

How do researchers resolve contradictions between solution-phase and solid-state emission properties of pyrene derivatives?

Level: Advanced
Answer:

  • XRD analysis: Correlate crystal packing (e.g., π-π aggregates) with emission shifts (λem=383 nm in solution vs. 485 nm in solid).
  • Solvent effects: Compare quantum yields in polar vs. non-polar solvents .

What are the critical steps to ensure reproducibility in synthesizing this compound derivatives?

Level: Basic
Answer:

  • Catalyst control: Strict adherence to triflic acid stoichiometry.
  • Reaction monitoring: TLC to track intermediate formation.
  • Documentation: Publish detailed protocols (e.g., Oxone® oxidation time: 2 hours) .

How can this compound be functionalized for advanced applications like membrane-based desalination?

Level: Advanced
Answer:

  • Framework integration: Conjugate with alkadiyne groups on porous copper supports.
  • Performance metrics: Measure ionic rejection rates (e.g., NaCl) and water flux under 10 bar pressure.
  • Characterization: SEM/EDS to confirm membrane integrity .

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